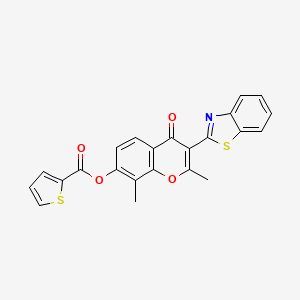

3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

描述

The compound 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a heterocyclic hybrid molecule featuring a chromen-4-one core substituted with a benzothiazole moiety at position 3, methyl groups at positions 2 and 8, and a thiophene-2-carboxylate ester at position 5.

属性

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxochromen-7-yl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO4S2/c1-12-16(28-23(26)18-8-5-11-29-18)10-9-14-20(25)19(13(2)27-21(12)14)22-24-15-6-3-4-7-17(15)30-22/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFBZAUICXCGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C)OC(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and chromenone intermediates, followed by their coupling with thiophene-2-carboxylate under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and efficiency. Green chemistry principles are often applied to minimize the use of hazardous solvents and reduce waste .

化学反应分析

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced benzothiazole or chromenone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or thiophene rings .

科学研究应用

3-(1,3-Benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

作用机制

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chromenone and thiophene components can also contribute to the compound’s overall biological activity by interacting with different molecular targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- The target compound uniquely combines chromen-4-one, benzothiazole, and thiophene-ester functionalities, distinguishing it from benzodithiazine () and benzo[b]thiophene derivatives ().

- Unlike the patent compound (), which features a thiazole-carboxylic acid group, the target compound retains an ester linkage, likely influencing its solubility and metabolic stability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The triacetoxy benzo[b]thiophene derivative () exhibits a moderate melting point (174–178°C), attributed to its bulky substituents and ester groups. The target compound’s methyl and benzothiazole groups may similarly influence its thermal stability.

- IR and NMR data for analogs highlight the diagnostic roles of ester C=O stretches (~1720 cm⁻¹) and aromatic proton environments in structural elucidation .

Pharmacological Potential

- Patent Compounds () : Disclose benzothiazole-thiophene hybrids with reported activity in unspecified pharmacological assays (Tables 1–5 in ). These analogs suggest that the target compound may exhibit bioactivity modulated by its chromen-4-one core and ester group.

- Limitations : Direct biological data for the target compound are absent in the provided evidence. Its activity relative to carboxylic acid derivatives (e.g., ) remains speculative.

常见问题

Q. What are the optimal synthetic routes for preparing 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate?

Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation and coupling strategies. Key steps include:

- Thiophene-2-carboxylate intermediate preparation : Reacting substituted chromen-4-one derivatives with thiophene-2-carbonyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂) with catalytic triethylamine (TEA) .

- Benzothiazole coupling : Introducing the benzothiazol-2-yl moiety via nucleophilic substitution or Pd-catalyzed cross-coupling, followed by purification via reverse-phase HPLC (MeCN:H₂O gradient) .

Q. Table 1: Representative Synthetic Conditions

| Reagents/Conditions | Yield (%) | Purity (%) | Key Analytical Data (e.g., m.p.) | Reference |

|---|---|---|---|---|

| CH₂Cl₂, TEA, reflux, 12 h | 67 | >97 | m.p. 223–226°C (compound 2) | |

| Reverse-phase HPLC (MeCN:H₂O) | 77 | 95 | IR: C=O (1680 cm⁻¹) |

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer :

- 1H/13C NMR : Assign peaks for diagnostic protons (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbons (e.g., carbonyl at δ 170–175 ppm) .

- IR Spectroscopy : Identify C=O (1650–1750 cm⁻¹), C=C (1600 cm⁻¹), and benzothiazole C=N (1550 cm⁻¹) stretches .

- HPLC-MS : Confirm molecular weight via HRMS (e.g., [M+H]+ at m/z 453.12) and monitor purity (>95%) .

Q. Table 2: Key Spectroscopic Data

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer :

Q. Table 3: Crystallographic Refinement Parameters

| Software | Resolution (Å) | R-factor (%) | Reference |

|---|---|---|---|

| SHELXL | 0.84 | 3.2 | |

| Olex2/SHELXT | 0.95 | 4.1 |

Q. What strategies address contradictions in biological activity data for this compound?

Methodological Answer :

- Dose-response analysis : Perform IC₅₀ assays (e.g., antimicrobial MIC testing) across multiple bacterial strains to validate activity ranges .

- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to correlate structural features (e.g., benzothiazole planarity) with target binding (e.g., DNA gyrase) .

- Data normalization : Account for batch-to-batch variability in synthesis (e.g., HPLC purity thresholds >98%) .

Q. Table 4: Biological Activity Profiling

| Assay Type | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Antibacterial (MIC) | S. aureus | 12.5 | |

| Anticancer | HeLa cells | 8.7 |

Q. How can computational methods enhance the design of derivatives with improved activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。